molecular formula C13H16BrNO B181151 1-(4-Bromobenzoyl)-4-methylpiperidine CAS No. 329713-82-8

1-(4-Bromobenzoyl)-4-methylpiperidine

Cat. No.: B181151
CAS No.: 329713-82-8
M. Wt: 282.18 g/mol
InChI Key: AERDAUHOGLBWMX-UHFFFAOYSA-N
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Description

1-(4-Bromobenzoyl)-4-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromobenzoyl group attached to a piperidine ring, which is further substituted with a methyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-Bromobenzoyl)-4-methylpiperidine typically involves the reaction of 4-bromobenzoyl chloride with 4-methylpiperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be advantageous in terms of yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(4-Bromobenzoyl)-4-methylpiperidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group on the piperidine ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, lithium aluminum hydride for reductions, and potassium permanganate for oxidations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromobenzoyl)-4-methylpiperidine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzoyl)-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The piperidine ring can interact with various binding sites, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

1-(4-Bromobenzoyl)-4-methylpiperidine can be compared with other similar compounds, such as:

    1-(4-Bromobenzoyl)-4-phenylpiperazine: This compound has a phenyl group instead of a methyl group on the piperazine ring, leading to different chemical and biological properties.

    1-(4-Bromobenzoyl)-4-methylpiperazine: Similar to the title compound but with a piperazine ring instead of a piperidine ring, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

(4-bromophenyl)-(4-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-10-6-8-15(9-7-10)13(16)11-2-4-12(14)5-3-11/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERDAUHOGLBWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353896
Record name 1-(4-bromobenzoyl)-4-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329713-82-8
Record name 1-(4-bromobenzoyl)-4-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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